molecular formula C11H13Cl2NO2 B8681938 Anthranilic acid, N,N-bis(2-chloroethyl)- CAS No. 3085-99-2

Anthranilic acid, N,N-bis(2-chloroethyl)-

Cat. No. B8681938
CAS RN: 3085-99-2
M. Wt: 262.13 g/mol
InChI Key: UXUKWLCXNDMFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anthranilic acid, N,N-bis(2-chloroethyl)- is a useful research compound. Its molecular formula is C11H13Cl2NO2 and its molecular weight is 262.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Anthranilic acid, N,N-bis(2-chloroethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anthranilic acid, N,N-bis(2-chloroethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

3085-99-2

Product Name

Anthranilic acid, N,N-bis(2-chloroethyl)-

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

2-[bis(2-chloroethyl)amino]benzoic acid

InChI

InChI=1S/C11H13Cl2NO2/c12-5-7-14(8-6-13)10-4-2-1-3-9(10)11(15)16/h1-4H,5-8H2,(H,15,16)

InChI Key

UXUKWLCXNDMFIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N(CCCl)CCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CCOC(=O)c1ccccc1N(CCCl)CCCl
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethyl 2-[N,N-bis(2-chloroethyl)amino]benzoate (950 mg; 3.3 mmol) was added to 15 ml of concentrated hydrochloric acid, followed by stirring for 8 hours under heating and reflux. The solvent was distilled out under reduced pressure and the residue was purified by chromatography on a silica gel column (methylene chloride→acetone), whereby 520 mg of white powder were obtained (yield: 61%).
Name
Ethyl 2-[N,N-bis(2-chloroethyl)amino]benzoate
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
61%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.